N-benzyl-1-(4-cyanophenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-benzyl-1-(4-cyanophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c16-10-13-6-8-15(9-7-13)12-20(18,19)17-11-14-4-2-1-3-5-14/h1-9,17H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIWGCLWFRRVGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)CC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(4-cyanophenyl)methanesulfonamide typically involves the reaction of benzylamine with 4-cyanobenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(4-cyanophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemical Structure and Synthesis
N-benzyl-1-(4-cyanophenyl)methanesulfonamide has a complex structure characterized by the presence of a benzyl group, a cyanophenyl group, and a methanesulfonamide group. The synthesis of this compound typically involves the reaction of benzylamine with appropriate sulfonyl chlorides under controlled conditions. The following steps outline a common synthetic route:
- Preparation of Benzylamine : Benzylamine is reacted with 4-cyanobenzenesulfonyl chloride.
- Reaction Conditions : The reaction is conducted in an organic solvent such as dichloromethane, often in the presence of a base like triethylamine to neutralize hydrochloric acid produced during the reaction.
- Purification : The product is purified through recrystallization or chromatography to achieve high purity.
Scientific Research Applications
This compound is utilized across various scientific disciplines:
Medicinal Chemistry
- Drug Development : Its ability to inhibit specific proteins makes it a candidate for developing new therapeutics targeting cancer and inflammatory diseases.
- Biological Assays : Used in studies to evaluate enzyme inhibition and protein interactions.
Biological Studies
- In vitro Studies : Investigations into its effects on cancer cell lines have shown promising results regarding its antiproliferative activities.
- Mechanistic Studies : Research has focused on understanding how this compound interacts at the molecular level with target proteins.
Industrial Applications
- Chemical Synthesis : Acts as a reagent in organic synthesis for creating complex molecules.
- Specialty Chemicals Production : Its unique properties make it suitable for producing specialty chemicals used in various industries.
Case Studies and Research Findings
Several studies highlight the therapeutic potential and biological activity of this compound:
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Modulates pathways associated with inflammation through S100 protein inhibition. |
| Anticancer | Potential to inhibit tumor growth by affecting signaling pathways in cancer cells. |
| Kinase Inhibition | May inhibit specific kinases involved in cell proliferation and survival. |
Example Study
A study demonstrated that sulfonamide derivatives could effectively inhibit S100A4, leading to reduced migration and invasion of cancer cells in vitro. This suggests that this compound may have significant implications for cancer therapy, particularly in targeting metastatic processes .
Mechanism of Action
The mechanism of action of N-benzyl-1-(4-cyanophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-benzyl-1-(4-cyanophenyl)methanesulfonamide with a closely related sulfonamide, (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide (), highlighting key differences:
Physicochemical Properties
- Solubility : The nitrile group in the target compound increases polarity compared to the methoxy and methyl substituents in the analog from . This may enhance solubility in polar aprotic solvents (e.g., DMSO or acetonitrile) but reduce it in hydrophobic media.
- Acidity: The electron-withdrawing cyano group likely lowers the pKa of the sulfonamide N-H proton relative to compounds with electron-donating groups (e.g., methoxy), increasing acidity and reactivity in deprotonation reactions .
- Chromatographic Behavior : While the analog in has an HPLC retention time of 11.1 minutes under specific conditions , the target compound’s retention time would likely differ due to its distinct substituents. The nitrile group could reduce retention in reverse-phase HPLC compared to bulkier naphthyl groups.
Biological Activity
N-benzyl-1-(4-cyanophenyl)methanesulfonamide is a sulfonamide compound that has garnered attention due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of benzylamine with 4-cyanobenzenesulfonyl chloride. This reaction leads to the formation of the sulfonamide linkage, which is crucial for its biological activity. The general synthetic pathway can be summarized as follows:
- Starting Materials : Benzylamine and 4-cyanobenzenesulfonyl chloride.
- Reaction Conditions : The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) under basic conditions.
- Purification : The product is purified using recrystallization or chromatography.
Biological Properties
This compound exhibits several notable biological activities:
- Carbonic Anhydrase Inhibition : Sulfonamides are known to inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes. Research indicates that N-benzyl derivatives can effectively inhibit both human and bacterial CAs, showcasing potential therapeutic applications in treating conditions like glaucoma and edema .
- Anti-inflammatory Activity : The compound has been evaluated for its anti-inflammatory properties using murine macrophage assays. It demonstrated significant inhibition of nitric oxide production, indicating its potential as an anti-inflammatory agent .
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer activity against specific cancer cell lines, although further research is needed to elucidate its efficacy and mechanisms of action .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of sulfonamide compounds. Key findings from SAR studies include:
- Substituent Effects : The presence of electron-withdrawing groups, such as cyano groups, enhances the inhibitory potency against carbonic anhydrases. Conversely, modifications that increase lipophilicity may improve cellular uptake but could reduce selectivity .
- Functional Group Importance : The sulfonamide moiety is critical for biological activity, as it facilitates binding to target enzymes through hydrogen bonding and ionic interactions .
Case Studies
Several case studies have explored the biological activity of this compound:
- Inhibition of Carbonic Anhydrases :
- Anti-inflammatory Activity Assessment :
- Anticancer Activity Evaluation :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-benzyl-1-(4-cyanophenyl)methanesulfonamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide formation typically involves reacting a sulfonyl chloride derivative with a benzylamine-containing precursor under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Optimization includes controlling temperature (0–25°C) and stoichiometry to minimize byproducts like unreacted intermediates or hydrolyzed sulfonyl chlorides .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- NMR Analysis :
- ¹H NMR : Look for characteristic peaks: benzyl protons (δ 4.3–4.5 ppm, singlet), cyanophenyl aromatic protons (δ 7.5–8.0 ppm), and sulfonamide NH (δ ~5.5 ppm, broad if not deuterated) .
- ¹³C NMR : Confirm the presence of the nitrile group (C≡N, δ ~115 ppm) and sulfonamide sulfur (SO₂, δ ~45 ppm) .
- Mass Spectrometry : ESI-MS or EI-MS should show the molecular ion peak [M+H]⁺ matching the molecular weight (e.g., calculated for C₁₅H₁₃N₂O₂S: 297.08 g/mol). Fragmentation patterns should align with the cleavage of the sulfonamide bond .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s bioactivity?
- Approach :
Validate computational models (e.g., docking studies) using crystal structure data (if available) or comparative SAR studies.
Re-evaluate assay conditions (e.g., solubility in DMSO/PBS, cell line specificity) that may affect biological readouts.
Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) to confirm activity .
- Case Study : Discrepancies in enzyme inhibition data may arise from differences in buffer pH or ionic strength, which alter sulfonamide protonation states and binding .
Q. How can X-ray crystallography or hydrogen-bonding analysis clarify structural ambiguities in this compound derivatives?
- Crystallography : Single-crystal X-ray diffraction can resolve the sulfonamide’s conformation (e.g., syn or anti orientation relative to the benzyl group). Hydrogen-bonding networks (N–H⋯O=S or C≡N⋯H interactions) stabilize the crystal lattice and inform solubility properties .
- Data Interpretation : Compare bond lengths (e.g., S–N ~1.63 Å) and angles with related sulfonamides to identify steric or electronic effects from the 4-cyanophenyl substituent .
Methodological and Safety Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Hazard Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
